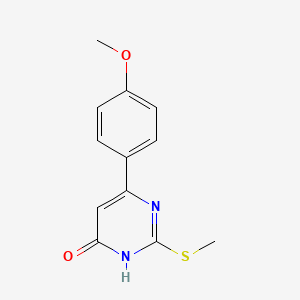

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-9-5-3-8(4-6-9)10-7-11(15)14-12(13-10)17-2/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDMAGOOHMLCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701213332 | |

| Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874779-31-4 | |

| Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874779-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one generally involves:

- Construction or derivatization of the pyrimidin-4-one core.

- Introduction of the methylthio group at the 2-position.

- Installation of the 4-methoxyphenyl substituent at the 6-position.

These steps are often achieved through halogenation, nucleophilic substitution, and catalytic methoxylation reactions.

Preparation of Key Intermediates

Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine

- Starting from 4,6-dihydroxypyrimidine derivatives, methylthiolation at the 2-position can be achieved using sodium methyl mercaptide under controlled pH and temperature conditions.

- For example, 4,6-dichloro-2-methylthiopyrimidine can be synthesized by reacting 4,6-dihydroxyl-2-methylthiopyrimidine with phosphorus oxychloride and subsequent substitution reactions.

Chlorination and Methoxylation

- The 4,6-dihydroxy-2-methylthiopyrimidine intermediate undergoes chlorination using phosphorus oxychloride at elevated temperatures (~104-106°C) to yield 2-methylthio-4,6-dichloropyrimidine.

- Catalytic methoxylation of the chloropyrimidine intermediate is performed with sodium methoxide in the presence of catalysts such as trifluoromethane sulfonic acid or quaternary ammonium salts to achieve 100% conversion efficiency, resulting in 4,6-dimethoxy-2-methylthio pyrimidine derivatives.

Introduction of the 4-Methoxyphenyl Group at the 6-Position

- The 6-position substitution with a 4-methoxyphenyl group is typically achieved via nucleophilic aromatic substitution or coupling reactions involving appropriately substituted halopyrimidines and 4-methoxyphenyl nucleophiles.

- In related pyrimidine syntheses, aromatic aldehydes bearing methoxy groups have been used in condensation reactions to introduce aryl groups at specific pyrimidine positions.

Methylthio Group Installation at the 2-Position

- The methylthio substituent is introduced through nucleophilic substitution of halogenated pyrimidine intermediates with methylthiolate ions.

- Alkylation of 2-thioxopyrimidin-4(1H)-one derivatives with methyl iodide or methyl bromoacetate in the presence of bases such as potassium carbonate in anhydrous DMF has been demonstrated to yield 2-(methylthio) substituted pyrimidinones efficiently.

Representative Experimental Procedure

Catalysts and Reaction Optimization

- Catalysts such as trifluoromethane sulfonic acid copper, trifluoromethane sulfonic acid tin, and tertiary butyl chlorination ammonium salts have been shown to enhance methoxylation efficiency and selectivity, minimizing side products and operator sensitization risks.

- Use of anhydrous solvents (e.g., DMF, toluene) and controlled temperature profiles are critical for optimal yields and purity.

Analytical Characterization Data

- Nuclear Magnetic Resonance (NMR): Typical $$ ^1H $$-NMR for 4,6-dimethoxy-2-methylthio pyrimidine shows singlets at δ 2.558 (3H, methylthio), 3.382 (3H, methoxy), and 6.421 (1H, pyrimidine proton).

- Melting Points: Purified intermediates and final compounds exhibit sharp melting points indicating high purity (e.g., 119-120°C for 6-chloro-2,4-methylsulfide pyrimidines).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with target compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one exhibit significant antimicrobial activity. Studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Activity

Pyrimidine derivatives are also investigated for their anticancer properties. The presence of the methoxyphenyl group in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Preliminary studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its ability to inhibit specific enzymes. For instance, it may act as a competitive inhibitor of enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells, including cancer cells . The inhibition of these enzymes can disrupt cellular metabolism and proliferation.

Agrochemical Applications

In addition to its medicinal properties, this compound has potential applications in agriculture. Pyrimidine derivatives are known to exhibit herbicidal and pesticidal activities. Research suggests that 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one could be developed into a novel herbicide or pesticide, targeting specific plant growth pathways without harming beneficial organisms .

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one. Results showed a marked reduction in bacterial growth at low concentrations, indicating strong potential for therapeutic use against resistant strains .

- Cancer Research : In a recent publication, researchers explored the anticancer properties of methoxy-substituted pyrimidines. The study found that 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one effectively induced apoptosis in breast cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Agricultural Application : A field study assessed the herbicidal effectiveness of various pyrimidine compounds, including this specific derivative. The findings suggested that it significantly inhibited weed growth while promoting crop yield, making it a promising candidate for sustainable agriculture practices .

Mechanism of Action

The mechanism by which 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 6 Modifications

- 6-(3-Methoxyphenyl) Analogs : Compound 12 (6-(3-methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one) features a meta-methoxy substitution, which reduces symmetry compared to the para-substituted target compound. This structural difference may lower crystallinity and melting points .

- 6-(4-Nitrophenyl) Derivatives : Compounds 2e and 2f () replace the methoxy group with nitro substituents, introducing strong electron-withdrawing effects. This alters reactivity in nucleophilic substitutions and reduces yields (~79%) compared to electron-donating groups .

Position 2 Modifications

- Methylthio vs. Hydrazine Derivatives: Compound 127 () replaces the methylthio group with hydrazine, enhancing hydrogen-bonding capacity.

- Triazole Side Chains : S-DABO derivatives () incorporate 1,2,3-triazole moieties at position 2, improving HIV-1 inhibition efficacy compared to simpler alkylthio groups .

Melting Points and Yields

- Key Observations :

- Bis(4-methoxyphenyl) derivatives () exhibit higher melting points (183–230°C), likely due to increased molecular symmetry and intermolecular interactions .

- Methylthio-containing compounds (e.g., 126) achieve higher synthetic yields (95%) via alkylation reactions compared to nitro-substituted analogs .

Biological Activity

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique pyrimidinone structure, which is substituted with a methoxyphenyl group and a methylthio group, contributing to its distinctive pharmacological properties.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one |

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 244.30 g/mol |

The biological activity of 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The methoxy group enhances the compound's electronic properties, potentially influencing its binding affinity and selectivity towards these targets.

Antiviral Properties

Recent studies have explored the antiviral potential of pyrimidine derivatives, including 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one. It has shown promising activity against certain viral strains, suggesting that modifications in the pyrimidine structure can enhance antiviral efficacy. For instance, compounds with similar structures have demonstrated significant inhibition of viral replication in vitro, indicating a potential role as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which are critical for combating tumor growth. For example, related pyrimidine derivatives have shown IC50 values below 40 nM against cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems and exhibiting protective effects against neuronal damage in experimental models. This activity could be beneficial for developing treatments for neurodegenerative diseases .

Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of various pyrimidine derivatives, 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one was found to inhibit viral replication significantly at concentrations as low as 0.20 μM in cultured cells . This highlights its potential as a lead compound for further development.

Study 2: Anticancer Efficacy in Cell Lines

A comprehensive evaluation of the cytotoxic effects of this compound revealed that it exhibited potent activity against multiple cancer cell lines, with IC50 values ranging from 10 to 30 nM depending on the cell type. The mechanism was linked to microtubule depolymerization and subsequent apoptosis induction .

Study 3: Neuroprotective Mechanisms

Research investigating the neuroprotective effects showed that treatment with 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one resulted in reduced neuronal death in models of oxidative stress. The compound's ability to modulate AMPA receptor activity suggests a mechanism by which it may protect against excitotoxicity .

Q & A

Q. What are the common synthetic routes for 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one and its derivatives?

The compound can be synthesized via two primary approaches:

- Biginelli-like condensation : A mixture of 4-methoxybenzaldehyde, acetylacetone (or ethyl acetoacetate), urea/thiourea, and a catalyst (e.g., ZnCl₂) in a solvent system like n-heptane-toluene under reflux. This method yields dihydropyrimidinone scaffolds, which can be further functionalized .

- Thioalkylation : Methylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃/EtOH or MeONa/MeOH), followed by substitution with aryl amines at elevated temperatures (140°C) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity, particularly for distinguishing between tautomeric forms .

- Mass Spectrometry (MS) : Determines molecular weight and purity, with chromatomass spectrometry used to verify individuality .

- X-ray Crystallography : Provides 3D conformational data, essential for understanding molecular interactions in biological systems .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one?

- Solvent Selection : Polar aprotic solvents (e.g., EtOH, MeOH) enhance reaction homogeneity, while toluene/heptane mixtures improve cyclization efficiency in Biginelli reactions .

- Catalyst and Base Optimization : K₂CO₃ in EtOH or MeONa in MeOH for thioalkylation reactions, with temperature control (140°C for substitution steps) to minimize by-products .

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring complete consumption of starting materials .

Q. How can structural modifications at the 2- and 6-positions influence biological activity, and how should researchers design such derivatives?

- Position 2 (Methylthio Group) : Replacement with aryl amines or other sulfur-containing groups (e.g., trifluoromethylthio) alters lipophilicity and target binding. For example, introducing a trifluoromethyl group enhances metabolic stability .

- Position 6 (4-Methoxyphenyl Group) : Substitution with halogens (e.g., Cl, F) or heterocycles (e.g., isoxazole) modulates electronic effects and steric bulk, impacting receptor affinity. Computational docking studies can predict binding modes before synthesis .

- Methodology : Use structure-activity relationship (SAR) studies to iteratively test derivatives in in vitro assays (e.g., enzyme inhibition, cellular uptake) .

Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

- Data Validation : Replicate experiments under standardized conditions (e.g., pH, solvent, cell lines) to isolate variables .

- Structural Analysis : Compare X-ray or computational models to identify conformational differences affecting activity. For example, tautomerization or hydrogen-bonding patterns may explain discrepancies in receptor binding .

- Meta-Analysis : Cross-reference published data on analogous pyrimidinones to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing anticonvulsant activity) .

Q. What advanced techniques are recommended for studying the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock or Schrödinger Suite to predict binding interactions with enzymes (e.g., dihydrofolate reductase) or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., anticonvulsant models using Sprague-Dawley rats) to correlate structural features with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.